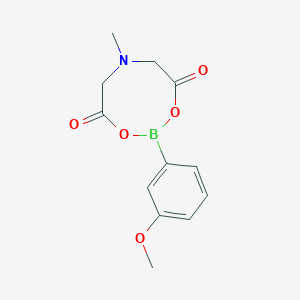

2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

描述

2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a methyliminodiacetic acid (MIDA)-protected boronic ester. These boronates are critical in Suzuki-Miyaura cross-coupling reactions, enabling chemoselective transformations in organic synthesis . The 3-methoxy substituent likely influences electronic and steric properties, impacting reactivity and stability.

属性

IUPAC Name |

2-(3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BNO5/c1-14-7-11(15)18-13(19-12(16)8-14)9-4-3-5-10(6-9)17-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXVKIPQNJRPKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693629 | |

| Record name | 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104636-71-6 | |

| Record name | 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing boron can exhibit anticancer properties. The dioxazaborocane structure may enhance the bioactivity of the compound against certain cancer cell lines. Studies are ongoing to evaluate its efficacy in inhibiting tumor growth and metastasis.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier and interact with neuronal pathways could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Materials Science

Polymer Chemistry

Due to its unique boron-containing structure, 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can be utilized in the synthesis of advanced materials. It can act as a monomer or crosslinking agent in polymerization processes, leading to the development of materials with enhanced mechanical properties and thermal stability.

Sensors and Electronics

The compound's electronic properties may be exploited in the development of sensors and electronic devices. Its ability to form stable complexes with various metals could be utilized in creating sensitive detection systems for environmental monitoring.

Analytical Chemistry

Reagent for Boron Analysis

In analytical chemistry, this compound can serve as a reagent for the detection and quantification of boron in various samples. Its specificity for boron makes it suitable for developing methods that require precise measurement of trace elements.

Chromatographic Applications

The compound can also be used in chromatographic techniques for separating complex mixtures. Its unique chemical properties may facilitate the separation of compounds based on their interaction with the dioxazaborocane moiety.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Anticancer Potential of Boron Compounds | Medicinal Chemistry | Demonstrated inhibition of cancer cell proliferation in vitro. |

| Neuroprotective Properties of Dioxazaborocanes | Neuroscience | Showed promise in reducing oxidative stress in neuronal cells. |

| Development of Boron-Based Polymers | Materials Science | Enhanced mechanical properties observed in synthesized polymers using this compound. |

相似化合物的比较

Structural Variations and Physicochemical Properties

Key structural variations among MIDA boronates lie in the aromatic substituents attached to the boron center. Below is a comparative analysis of select analogues:

Research Findings and Implications

- Electronic Effects : Methoxy and ethoxy groups enhance boronate stability via resonance donation, whereas bromo substituents facilitate cross-coupling via oxidative addition .

- Steric Considerations : Bulkier groups (e.g., benzothiophene) may hinder coupling efficiency but improve target specificity .

- Solubility Challenges : Hydroxyl-substituted derivatives require alternative purification strategies (e.g., EtOAc extraction vs. direct precipitation) .

准备方法

Metalation-Borylation Route (General Procedure A)

Step 1: Metalation of Alkyne

The alkyne substrate (e.g., a propargyl ether derivative) is dissolved in dry tetrahydrofuran (THF) under nitrogen atmosphere and cooled to 0 °C. Ethylmagnesium bromide (EtMgBr) solution (~3 M in diethyl ether) is added dropwise to metalate the alkyne.

Step 2: Borylation

In a separate flask, trimethyl borate (B(OMe)3) is dissolved in dry THF and cooled to −78 °C. The metalated alkyne solution is added dropwise to the borate solution, and the mixture is stirred at −78 °C for 1 hour, then warmed to room temperature over 2 hours.

Step 3: MIDA Boronate Formation

N-methyliminodiacetic acid (MIDA) is added along with dimethyl sulfoxide (DMSO), and the mixture is heated at 60 °C. After completion, volatiles are removed by rotary evaporation, and the residue is extracted with ethyl acetate and acetone mixtures, washed, dried, and purified by recrystallization or flash chromatography.

This method yields the desired MIDA boronate with moderate to good yields (typically 25–75%) depending on substrate and purification.

Sonogashira Coupling Route (General Procedure B)

Step 1: Coupling Reaction

The acetylene MIDA boronate (1.2 equiv) is combined with an aryl halide (1 equiv), palladium catalyst (Pd(PPh3)2Cl2 or Pd(dppf)Cl2, 5 mol%), and copper iodide (CuI, 10 mol%) in dimethylformamide (DMF) with triethylamine (NEt3) as base at room temperature for 16 hours.

Step 2: Work-up and Purification

The reaction mixture is diluted, filtered through celite, concentrated, and purified by flash chromatography.

This method is useful for introducing aryl groups bearing various substituents, including the 3-methoxyphenyl group, to the MIDA boronate scaffold.

常见问题

Basic: How can synthetic routes for this compound be optimized for improved yield and purity?

Methodological Answer:

Optimization involves systematic variation of reaction parameters such as temperature, solvent, catalyst, and stoichiometry. For example, using NaH (60% dispersion in paraffin oil) in THF at 0°C (as in ) enhances regioselectivity in benzofuran derivatives. Employing anhydrous conditions and inert atmospheres (e.g., argon) minimizes side reactions. Monitoring intermediates via TLC and isolating reactive intermediates (e.g., via column chromatography) can improve purity. Refer to cascade [3,3]-sigmatropic rearrangement strategies () for step-economical approaches. Post-reaction quenching with mild acids (e.g., NH4Cl) and thorough NMR/FT-IR validation () ensure structural fidelity .

Advanced: What mechanistic insights explain the boron-oxygen bond stability in this dioxazaborocane system?

Methodological Answer:

The stability arises from the boron atom’s electron-deficient nature, which forms strong dative bonds with oxygen. Computational studies (DFT or AIM analysis) can quantify bond dissociation energies. Experimentally, variable-temperature NMR (VT-NMR) tracks dynamic behavior of the boron-oxygen bonds under thermal stress. Compare with analogous dioxaborolanes ( ) to assess steric/electronic effects of the methoxyphenyl substituent. Kinetic studies under hydrolytic conditions (e.g., pH-dependent degradation) further elucidate stability .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Identify methoxy (δ3.8–3.9 ppm) and aromatic protons (δ6.5–8.0 ppm). Cross-check with DEPT-135 for quaternary carbons.

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and B-O (1350–1250 cm⁻¹) stretches.

- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with isotopic patterns matching boron content.

- X-ray crystallography (if crystals are obtainable) resolves bond angles and crystallographic packing (see for similar structures). Discrepancies in batch-to-batch data (e.g., shifted NMR peaks) may indicate solvate formation or impurities; use HSQC/HMBC for unambiguous assignments .

Advanced: How can environmental fate studies be designed to assess this compound’s ecological impact?

Methodological Answer:

Adopt the framework in (Project INCHEMBIOL):

Physicochemical profiling : Determine logP (octanol-water partition coefficient) and hydrolysis half-life (OECD 111).

Biotic/abiotic degradation : Use LC-MS/MS to track degradation products in simulated sunlight (UV irradiation) or microbial cultures.

Toxicity assays : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201).

Modeling : Apply fugacity models (e.g., EQC Level III) to predict compartmental distribution (air, water, soil). Correlate with structural analogs (e.g., fluorinated boronic acids in ) for read-across assessments .

Data Contradiction: How to resolve conflicting NMR data between synthesized batches?

Methodological Answer:

Reproduce conditions : Ensure identical deuterated solvents, temperature, and concentration.

Spiking experiments : Add authentic samples to mixtures; observe peak coalescence or splitting.

Advanced NMR : Use 2D techniques (e.g., NOESY) to identify conformational isomers or rotamers.

Impurity profiling : Conduct LC-MS with ion mobility to detect trace byproducts (e.g., residual benzyloxy groups from incomplete deprotection, as in ).

Crystallographic validation ( ) provides definitive structural benchmarks .

Advanced: What strategies enable selective functionalization of the methoxyphenyl moiety?

Methodological Answer:

- Directed ortho-metalation : Use LDA or TMPLi to deprotonate the methoxy-adjacent position, followed by electrophilic quenching (e.g., I2, B(OMe)3).

- Cross-coupling : Suzuki-Miyaura reactions () with arylboronic acids require PdCl2(PPh3)2 and PCy3 as ligands for sterically hindered substrates.

- Protecting group strategies : Temporary silylation of the methoxy group (e.g., TBSCl) prevents undesired side reactions during alkylation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles ( ).

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., THF distillate).

- Spill management : Neutralize with inert adsorbents (vermiculite) and avoid aqueous rinses to prevent hydrolysis.

- Storage : Argon-purged containers at –20°C, segregated from oxidizers ( ).

Advanced: How can computational methods predict this compound’s reactivity in catalytic cycles?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to map frontier orbitals (HOMO/LUMO).

- NBO analysis : Quantify hyperconjugative interactions between boron and methoxy groups.

- MD simulations : Model solvation effects in THF/water mixtures to predict aggregation behavior.

- Benchmark against experimental kinetics (e.g., Eyring plots from variable-temperature studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。